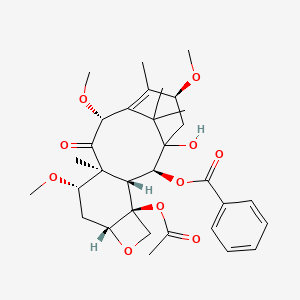![molecular formula C22H22ClNO B14080211 {5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol CAS No. 10126-24-6](/img/structure/B14080211.png)
{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a dimethylamino group, and a diphenylmethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-[(dimethylamino)methyl]benzaldehyde with diphenylmethanol under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary alcohols.
Aplicaciones Científicas De Investigación
{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism by which {5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- {5-Chloro-2-[(methylamino)methyl]phenyl}(phenyl)methanol
- {5-Chloro-2-[(dimethylamino)methyl]phenyl}(phenyl)methanol
Uniqueness
{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
10126-24-6 |
|---|---|
Fórmula molecular |
C22H22ClNO |
Peso molecular |
351.9 g/mol |
Nombre IUPAC |
[5-chloro-2-[(dimethylamino)methyl]phenyl]-diphenylmethanol |
InChI |
InChI=1S/C22H22ClNO/c1-24(2)16-17-13-14-20(23)15-21(17)22(25,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,25H,16H2,1-2H3 |
Clave InChI |
YNSYOGUWHDIBCL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(C=C(C=C1)Cl)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid](/img/structure/B14080136.png)
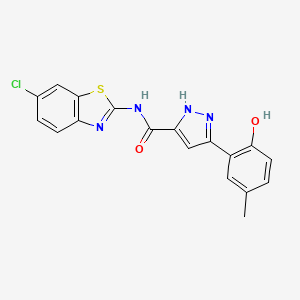


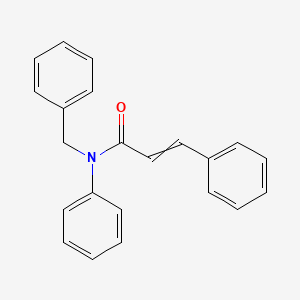
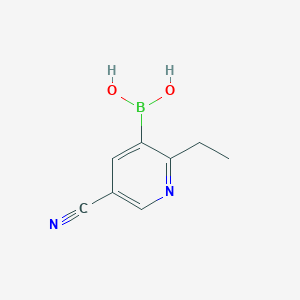
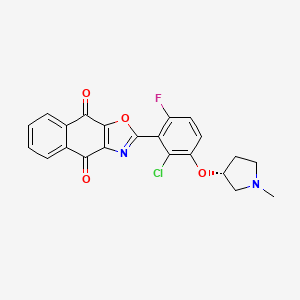
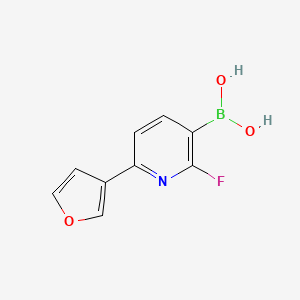
![1-(4-Butoxy-3-ethoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080193.png)
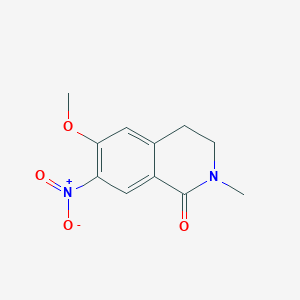
![4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate](/img/structure/B14080208.png)

